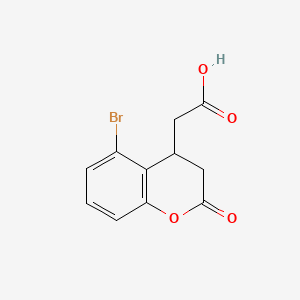

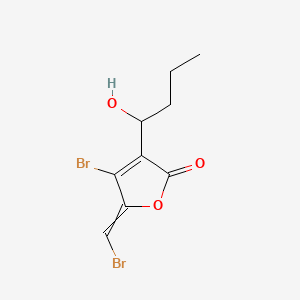

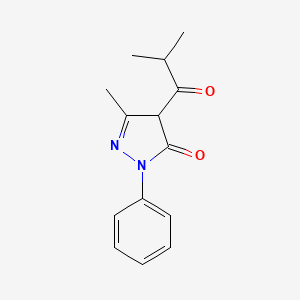

![molecular formula C8H10O B597724 Spiro[2.5]oct-4-en-6-one CAS No. 18612-01-6](/img/structure/B597724.png)

Spiro[2.5]oct-4-en-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .Molecular Structure Analysis

Spirocyclic structures are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

The synthesis of spiro[2.5]octa-4,7-dien-6-ones involves a 1,6-conjugate addition induced dearomatization of para-quinone methides . This reaction proceeds smoothly in high yields under mild conditions without the use of metals .Aplicaciones Científicas De Investigación

Spiro[2.5]oct-4-en-6-one is utilized in the formation of ring-opened products through reactions with organometallic compounds, such as organoaluminum, organoboron, organogallium, diethylzinc, or diethylcadmium compounds (Smith & Richey, 2007).

It's involved in efficient synthesis methods, like the one-pot approach for synthesizing spiro[2.5]octa-4,7-dien-6-ones, which is notable for high yields and the presence of consecutive quaternary centers (Gai et al., 2015).

Spiro[2.5]oct-4-en-6-one is employed in photoisomerization reactions, particularly in the presence of alkynes, leading to the formation of complex spiro compounds (Gstach & Kisch, 1982).

Its reactivity has been crucial in discussions about classical and nonclassical carbocations, particularly in the context of phenonium ions (Tsuji & Richard, 2016).

Spiro[2.5]oct-4-en-6-one is used in formal 1,6-conjugated addition-mediated annulation processes, which are highly diastereoselective and exhibit good functional group tolerance (Yuan et al., 2015).

Its derivatives, like dispiro[2.0.2.4] deca-7,9-dien, have been studied for UV-absorption and photoelectron spectroscopic properties, offering insights into the behavior of small ring compounds (Meijere, 1974).

Direcciones Futuras

Propiedades

IUPAC Name |

spiro[2.5]oct-7-en-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-7-1-3-8(4-2-7)5-6-8/h1,3H,2,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXXNEFLCHBDPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]oct-4-en-6-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)

![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)

![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)